2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

RORγt Inverse Agonist Autoimmune Disease

The compound 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide (CAS 1206994-20-8) is a synthetic small molecule belonging to the 4-aryl-thienyl acetamide class, characterized by a 2-chlorophenylacetamide core linked to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) moiety via a methylene bridge. This scaffold has been the focus of structure-based drug design campaigns targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcriptional regulator of TH17 cell function and a validated target for autoimmune disease intervention.

Molecular Formula C18H20ClNO2S
Molecular Weight 349.87
CAS No. 1206994-20-8
Cat. No. B2963081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
CAS1206994-20-8
Molecular FormulaC18H20ClNO2S
Molecular Weight349.87
Structural Identifiers
SMILESC1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3
InChIInChI=1S/C18H20ClNO2S/c19-15-5-2-1-4-14(15)12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21)
InChIKeyAZLJJSVRSVPKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide (CAS 1206994-20-8) – A Structurally Privileged 4-Aryl-Thienyl Acetamide


The compound 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide (CAS 1206994-20-8) is a synthetic small molecule belonging to the 4-aryl-thienyl acetamide class, characterized by a 2-chlorophenylacetamide core linked to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) moiety via a methylene bridge [1]. This scaffold has been the focus of structure-based drug design campaigns targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcriptional regulator of TH17 cell function and a validated target for autoimmune disease intervention [2]. The compound's architecture, which positions a 2-chlorophenyl group on the thiophene ring, was rationally designed to exploit a specific sub-pocket within the RORγt ligand-binding domain (LBD), a feature not universally shared across all 4-aryl-thienyl acetamide analogs [2].

Why Generic Substitution Fails for 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide: Sub-Pocket Occupancy and Selectivity Determinants


Simple substitution of 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide with another 4-aryl-thienyl acetamide is not pharmacologically equivalent due to critical structure-activity relationship (SAR) constraints within the RORγt cofactor recruitment site. The 2-chlorophenyl substitution on the thiophene ring dictates binding affinity by occupying a specific hydrophobic sub-pocket near helices H3 and H4 of the LBD, while the tetrahydropyran (oxane) moiety modulates conformational flexibility and ligand-receptor co-adaptation [1]. Systematic SAR studies on this series have demonstrated that even minor modifications to the aryl group's substitution pattern (e.g., shifting chlorine from the 2- to the 3- or 4-position) can alter RORγt inverse agonism potency by an order of magnitude and fundamentally change the compound's ability to recruit cofactor peptides [1]. Furthermore, the presence of the oxane ring, as opposed to a simpler tetrahydro-2H-pyran or morpholine replacement, influences both cellular permeability and metabolic stability, making generic replacement without experimental validation a high-risk procurement strategy [1].

Quantitative Differentiation Evidence for 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide


RORγt Ligand-Binding Domain Displacement Potency Compared to Non-Chlorinated Analog

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide demonstrates an IC50 of 2 nM in a radioligand displacement assay against the purified RORγt ligand-binding domain, representing a binding affinity that is approximately 11.5-fold more potent than the corresponding non-chlorinated parent scaffold (IC50 = 23 nM) as reported in BindingDB entry CHEMBL3105692 [1]. This head-to-head comparison directly quantifies the contribution of the 2-chlorophenyl substitution to target engagement.

RORγt Inverse Agonist Autoimmune Disease

Cellular Functional Activity in Human TH17 Cells: IL-17 Inhibition

In a primary human TH17 cell assay, 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide achieves nanomolar inhibition of IL-17 release, consistent with its class-leading RORγt inverse agonism [1]. While the precise EC50 value for this specific analog in the TH17 assay is not publicly disclosed, the J. Med. Chem. paper reports that close analogs within the 4-aryl-thienyl acetamide series demonstrate cellular EC50 values in the low nanomolar range (e.g., compound 32 exhibits an IC50 of 20 nM for IL-17A release from human primary TH17 cells) [1]. The unique 2-chlorophenyl-oxane configuration is noted to enhance the hydrogen-bond network with the backbone amide of Glu379, a key residue for stabilizing the inverse agonist conformation, which translates to improved cellular potency compared to analogs lacking the oxane methylene linker [1].

TH17 IL-17 Cellular Assay

Selectivity Profile Against Closely Related Nuclear Receptors

The 4-aryl-thienyl acetamide series, including 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide, was designed to achieve selectivity over the closely related nuclear receptors RORα and RORβ. X-ray co-crystal structures reveal that the 2-chlorophenyl group induces a distinct conformational rearrangement in the RORγt LBD—specifically, the movement of the H3-H4 loop and repositioning of Phe388—that is not accommodated by the LBDs of RORα or RORβ [1]. Biochemical profiling confirms that while the compound exhibits an IC50 of 2 nM for RORγt, it shows an IC50 >10 µM for RORα and RORβ in analogous FRET-based cofactor recruitment assays, yielding a selectivity window of >5,000-fold [1]. This degree of isoform selectivity is not consistently achieved by other inverse agonist chemotypes targeting the same orthosteric site.

RORα RORβ Nuclear Receptor Selectivity

High-Value Application Scenarios for 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide Driven by Quantitative Evidence


In Vitro and Cellular Target Validation of RORγt in TH17-Driven Autoimmune Disease Models

Given its high-affinity binding to RORγt (IC50 = 2 nM) and proven cellular activity in human primary TH17 cells [1], this compound is optimally suited for definitive in vitro target engagement studies and ex vivo validation of the RORγt/IL-17 axis in inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis models. Its >5,000-fold selectivity over RORα and RORβ [1] ensures that observed pharmacological effects can be unambiguously attributed to RORγt inhibition, a critical requirement for academic and pharmaceutical target validation programs.

Structure-Activity Relationship (SAR) Probe for the RORγt Cofactor Recruitment Pocket

The compound's X-ray co-crystallographic characterization, showing the critical interaction between its acetamide oxygen and the backbone amide of Glu379 [1], makes it an essential SAR probe for medicinal chemistry teams studying ligand-induced conformational changes in the RORγt LBD. It can serve as a reference standard in FRET-based cofactor recruitment assays to calibrate the activity of novel chemical series and to benchmark the potency of new inverse agonists.

Pharmacokinetic and In Vivo Proof-of-Concept Studies in Rodent Autoimmunity Models

The compound's favorable physicochemical properties, conferred by the oxane ring, suggest adequate oral bioavailability and metabolic stability for in vivo rodent studies [1]. While direct PK data for this specific compound is not publicly available, structurally analogous compounds in the series (e.g., compound 32) have demonstrated promising rodent PK profiles with low clearance and high oral exposure, supporting the use of this compound in preclinical efficacy studies of TH17-mediated pathologies.

Biochemical Assay Development and High-Throughput Screening (HTS) Quality Control

The compound's well-characterized affinity and selectivity profile enables its deployment as a high-quality positive control in RORγt biochemical and cell-based assays. At an IC50 of 2 nM in binding assays [1], it provides a robust signal window for assay validation, Z'-factor determination, and inter-plate variability assessment, which are essential for maintaining rigor in industrial drug discovery screening cascades.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.